molecular formula C18H11I B3027055 2-Iodotriphenylene CAS No. 1228778-59-3

2-Iodotriphenylene

Cat. No.: B3027055
CAS No.: 1228778-59-3
M. Wt: 354.2 g/mol
InChI Key: ZMZNYRZSJDYTIO-UHFFFAOYSA-N
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Description

2-Iodotriphenylene (2-ITP) is a highly reactive organic compound composed of three phenyl rings connected by a central carbon atom. It is a colorless solid that is insoluble in water, but is soluble in organic solvents. 2-ITP has several unique properties, including a high reactivity, a low melting point, and a wide range of applications in scientific research. It is used in a variety of ways in the laboratory, ranging from synthesizing new compounds to studying the effects of drugs on biological systems. In

Scientific Research Applications

1. Electrophilic Substitution Reactions

2,5-Dimethoxythiophene, derived from 2,5-di-iodothiophen, exhibits behavior in electrophilic substitution reactions and is prone to ring opening by mineral acid. It also decomposes when exposed to butyl-lithium and reacts with maleic anhydride in xylene, leading to sulphur extrusion and a second Diels–Alder reaction to form a bis-adduct (Barker, Huddleston, & Shutler, 1975).

2. Applications in Neural Recording and Drug Delivery

A parylene-based microfabrication process using derivatives of 2-iodothiophene has been developed for neural recording and drug delivery. This process allows for large electrode placement design space and structural flexibility, potentially improving the efficiency and accuracy in neural recording applications (Seymour et al., 2011).

3. Photopolymerization and Conductive Materials

2-Iodothiophene's derivatives, particularly in the context of PEDOT (poly(3,4-ethylenedioxythiophene)), play a significant role in the formation of conductive polymers. These derivatives have applications in various electronic materials, demonstrating their versatility in the field of conductive and electronic materials research (Patra, Bendikov, & Chand, 2014).

4. Photoinduced Reactions in Solvents

The study of 2-iodothiophene's photoinduced reactions in different solvents like n-heptane, dichloromethane, and methanol, contributes to understanding the fundamental photochemistry of this compound. This research is crucial for developing photoresponsive materials and for applications in photolithography (Herrera et al., 2011).

5. Electro-optic Applications

Derivatives of 2-iodothiophene, such as bis(propylenedioxythiophene) bridges, are applied in electro-optic chromophores, contributing significantly to the development of materials with enhanced molecular hyperpolarizability and improved electro-optic coefficients. This research is vital for advancing technologies in the field of photonics and optoelectronics (Hammond et al., 2008).

6. Quantum Dot Light-Emitting Diodes

Research involving PEDOT:PSS (polyethylene dioxythiophene:polystyrenesulfonate), a derivative of 2-iodothiophene, has led to developments in quantum dot light-emitting diodes (QLEDs). These advancements are crucial for creating more efficient and stable optoelectronic devices (Zhang, Wang, Sun, & Chen, 2017).

Safety and Hazards

2-Iodotriphenylene can cause skin irritation and serious eye irritation . Safety measures include washing thoroughly after handling and wearing protective gloves and eye protection . If skin or eye irritation occurs, medical advice or attention should be sought .

Mechanism of Action

Target of Action

This compound is a derivative of triphenylene, which is a polycyclic aromatic hydrocarbon The targets of such compounds can vary widely depending on their specific structure and functional groups

Mode of Action

It has been used as a key reagent in the synthesis of aza-aromatic polycycles based on triphenylene and acridine or acridone . In this process, a copper-catalyzed N-arylation of 2-aminobenzaldehyde, 2-aminophenones, or ethyl 2-aminobenzoate with 2-iodotriphenylene is performed, followed by an acid-mediated cyclization . The exact interaction of this compound with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown due to the lack of research in this area. Many polycyclic aromatic hydrocarbons are known to interact with various biochemical pathways, influencing processes such as cell signaling, gene expression, and metabolic reactions .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, have not been extensively studied. These properties would be crucial in determining the bioavailability of the compound. Pharmacokinetic studies would provide insights into how the compound is absorbed into the body, distributed to various tissues, metabolized, and finally excreted .

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. As a derivative of triphenylene, it may share some of the properties of other polycyclic aromatic hydrocarbons, which can interact with cellular components and potentially influence cellular functions. Specific effects would depend on the compound’s interaction with its targets .

Properties

IUPAC Name

2-iodotriphenylene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11I/c19-12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZNYRZSJDYTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)I)C4=CC=CC=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228778-59-3
Record name 2-Iodotriphenylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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